ALK5 Kinase Inhibition: Tgfbr1-IN-1 Occupies a Distinct Potency Tier Within the ALK5 Inhibitor Landscape
Tgfbr1-IN-1 inhibits ALK5 kinase activity with an IC₅₀ range of 10–100 nM as reported in the patent WO2018004290A1 [1]. This potency positions the compound between high-affinity clinical-stage inhibitors such as EW-7195 (IC₅₀ = 4.83 nM) and moderate-potency tool compounds like LY-364947 (IC₅₀ = 59 nM), with lower potency than ultra-selective probes such as R-268712 (IC₅₀ = 2.5 nM) . This intermediate potency tier may offer a distinct experimental window for dose-response studies requiring partial pathway suppression rather than complete ablation.
| Evidence Dimension | ALK5 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10–100 nM |
| Comparator Or Baseline | EW-7195: 4.83 nM; LY-364947: 59 nM; R-268712: 2.5 nM |
| Quantified Difference | Tgfbr1-IN-1 is approximately 2–20× less potent than EW-7195; approximately 0.6–6× difference compared to LY-364947 (range overlaps) |
| Conditions | In vitro biochemical kinase assay (ATP-competitive format) |
Why This Matters
Potency tier informs dose selection in cellular assays and may correlate with the degree of pathway suppression required for specific experimental endpoints.
- [1] WO2018004290A1 - Imidazole derivatives as TGF-beta receptor type 1 (ALK5) inhibitors and uses thereof. View Source
